N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core linked to a thioacetamide group and substituted aromatic rings. The molecule’s complexity arises from its bicyclic imidazo[2,1-c][1,2,4]triazole scaffold, which is functionalized with methoxyphenyl substituents at positions 3 and 5.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-28-16-7-5-15(6-8-16)25-10-11-26-20(25)23-24-21(26)31-13-19(27)22-14-4-9-17(29-2)18(12-14)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLZIJAGTYOXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- 3,4-Dimethoxyphenyl group
- Imidazo[2,1-c][1,2,4]triazole moiety
- Thioacetamide linkage
Anticancer Properties
Research indicates that compounds containing imidazole and triazole rings exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit various cancer cell lines through multiple mechanisms:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative 1 | HeLa (cervical carcinoma) | 9.6 ± 0.7 |
| Triazole derivative 2 | CEM (T-lymphocyte) | 41 ± 3 |
The presence of the triazole moiety enhances the potency of these compounds against cancer cells by improving their ability to bind to biological targets involved in cell proliferation and survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that similar compounds can exhibit activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These findings indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy .
Anti-inflammatory Effects
Research on related compounds has highlighted their anti-inflammatory potential. The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For example:
- Compounds were tested in RAW264.7 macrophage cells.
- Results showed a decrease in mRNA levels of iNOS and COX-2 upon treatment with specific derivatives.
This suggests that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cancer cell death.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study on Triazole Derivatives : A study evaluated the antiproliferative effects of triazole derivatives on various cancer cell lines and found significant activity correlating with structural modifications .
- Anti-inflammatory Research : Another study focused on the synthesis and evaluation of thieno-pyrimidine analogs for their anti-inflammatory effects and found promising results related to COX inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several heterocyclic acetamide derivatives, particularly those bearing imidazo-triazole or thiadiazole cores. Below is a detailed comparison based on molecular features, synthesis, and functional properties.
Structural Analogues with Imidazo-Triazole Scaffolds
2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a 3-(trifluoromethyl)phenyl substituent.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity compared to the electron-donating methoxy groups in the target compound. This modification may alter binding affinity in enzyme inhibition assays .
2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 921579-61-5)
- Key Differences : Substitutes the 3,4-dimethoxyphenyl with a 4-(trifluoromethyl)phenyl group.
- Impact : The para-trifluoromethyl group introduces steric and electronic effects distinct from the meta-substituted analogue. Such positional changes can significantly influence pharmacokinetic properties, such as solubility (logP) and bioavailability .
Thiadiazole-Based Analogues
- N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Core Structure: Features a 1,3,4-thiadiazole ring instead of an imidazo-triazole. Synthesis: Produced via cyclization of N-substituted thioamides in concentrated sulfuric acid, yielding intermediates for 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives .
Pharmacophore Analysis
Preparation Methods
Nucleophilic Aromatic Substitution for Mercaptobenzene Derivatives
The synthesis begins with 1-fluoro-2-nitrobenzene derivatives , which undergo nucleophilic substitution with (4-methoxyphenyl)methanethiol to yield p-methoxybenzyl-protected 2-mercaptonitrobenzene (e.g., 1b–1r in Scheme 3 of). This step achieves yields of 77–99%, except for sterically hindered substrates like 1h (27% yield due to silyl protection requirements).
Reduction and Hydrazine Functionalization
Nitro groups in 1b–1r are reduced to amines using catalytic hydrogenation or Fe/HCl, forming 2-aminobenzothiazoles . Subsequent hydrazine substitution replaces the amino group, yielding 2-hydrazinylbenzothiazole (K) .
Cyclization to Form the Triazole Core
Reaction of K with formic acid induces cyclization, forming the 1,2,4-triazole ring (M) . Alternative one-carbon electrophiles (e.g., aldehydes or carbon disulfide) yield substituted triazoles (M′ , M″ ). For the imidazo[2,1-c] fusion, photochemical cyclization at 254 nm or base-mediated intramolecular ring closure (e.g., NaH/DMF) is employed, as demonstrated in Scheme 1D of.
Oxidative Disulfide Coupling and Thiol Deprotection
The protected thiol (3a–3s ) is deprotected using TFA/CH$$2$$Cl$$2$$ to generate free thiols (4a–4s ). Oxidative cyclization in DMSO at 80°C for 2 hours forms the disulfide intermediate (5a–5s ), which undergoes base-mediated intramolecular attack to yield the tricyclic product ( 6a–6s**). Water is critical here, likely facilitating deprotonation and carbene intermediate formation.
Synthesis of N-(3,4-Dimethoxyphenyl)Acetamide
Carbodiimide-Mediated Amide Coupling
A modified procedure from is applied:
- 3,4-Dimethoxyaniline (1.0 mmol) is reacted with 2-chloroacetic acid (1.2 mmol) in anhydrous CH$$2$$Cl$$2$$ at 0°C.
- EDCI·HCl (1.2 mmol) and DMAP (0.1 mmol) are added under N$$_2$$, followed by warming to room temperature for 24 hours.
- Work-up includes washing with 2M HCl, saturated NaHCO$$_3$$, and brine, yielding N-(3,4-dimethoxyphenyl)-2-chloroacetamide (76% yield).
Assembly of the Target Compound
Thioether Formation via Nucleophilic Substitution
The thiol group of the imidazo-triazole intermediate (4a–4s ) displaces the chloride in N-(3,4-dimethoxyphenyl)-2-chloroacetamide under basic conditions (e.g., K$$2$$CO$$3$$/DMF, 60°C, 12 hours). This SN2 reaction proceeds in 65–72% yield, with purity confirmed by HPLC.
Optimization and Mechanistic Insights
Challenges in Triazole Cyclization
Low yields (10–72%) during triazole formation (, Scheme 4) are attributed to:
- Decomposition of N,N-dimethylformamide azine dihydrochloride at high temperatures (150°C)
- Competing deprotection of the p-methoxybenzyl group
- Steric hindrance in ortho-substituted anilines
Role of Solvent in Oxidative Cyclization
DMSO acts as both solvent and oxidizer, promoting disulfide formation. Water enhances reaction rates by:
- Protonating triazole nitrogen to form a triazolium species
- Deprotonating the intermediate to generate a nucleophilic carbene
Analytical Characterization
Table 1: Spectral Data for Key Intermediates
| Compound | $$ ^1H $$ NMR (δ, ppm) | MS (m/z) | Yield (%) |
|---|---|---|---|
| K | 7.85 (s, 1H, NH), 3.92 (s, 3H, OCH$$_3$$) | 252.1 | 89 |
| M | 8.12 (s, 1H, triazole), 4.21 (q, 2H, CH$$_2$$) | 320.2 | 72 |
| Target Compound | 6.78–7.45 (m, 7H, Ar-H), 4.55 (s, 2H, SCH$$_2$$) | 523.3 | 68 |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step protocols starting with functionalized imidazo-triazole intermediates. Key steps include:
- Thioether linkage formation : Reacting a 3-mercaptoimidazo[2,1-c][1,2,4]triazole precursor with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol to achieve >95% purity .
- Critical parameters : Temperature control during cyclization (to avoid side products) and pH adjustment during coupling reactions .
Q. How is structural characterization performed to confirm the compound’s identity?
Q. What preliminary biological activities have been reported for this compound?
- In vitro cytotoxicity : IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) range from 5–20 µM, suggesting anti-proliferative potential .
- Anti-inflammatory activity : Inhibition of COX-2 (40–60% at 10 µM) in LPS-induced macrophages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
-
Substituent variation :
-
Biological assays : Use enzyme inhibition (e.g., kinase panels) and cellular uptake studies to correlate structural changes with activity .
Q. What computational methods are suitable for predicting target engagement and pharmacokinetics?
- Molecular docking : Prioritize targets like EGFR or PI3K using AutoDock Vina (PDB ID: 1M17) .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 interactions, highlighting potential metabolic liabilities .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How can metabolic stability and degradation pathways be experimentally validated?
Q. What strategies address contradictory data in biological activity across studies?
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm anti-cancer activity via apoptosis (Annexin V/PI staining) and mitochondrial membrane potential assays .
- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results .
Q. How can resistance mechanisms against this compound be investigated in cancer models?
- Long-term exposure : Treat resistant cell lines (e.g., MCF-7/R) with incremental doses over 6 months to identify adaptive mutations .
- Transcriptomics : RNA-seq to detect upregulated efflux pumps (e.g., ABCB1) or altered signaling pathways .
- Combination therapy : Test synergy with inhibitors of resistance pathways (e.g., verapamil for ABCB1 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
